N-(2,4-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

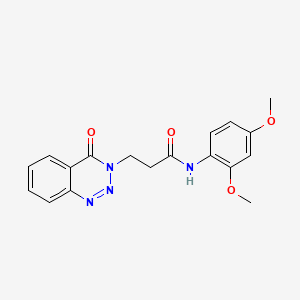

This compound features a 1,2,3-benzotriazin-4-one core linked via a propanamide chain to a 2,4-dimethoxyphenyl group. The benzotriazinone moiety is electron-deficient, enabling interactions with biological targets such as enzymes or receptors. The dimethoxyphenyl substituent contributes to lipophilicity and may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-25-12-7-8-15(16(11-12)26-2)19-17(23)9-10-22-18(24)13-5-3-4-6-14(13)20-21-22/h3-8,11H,9-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIEURZJQBWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a dimethoxyphenyl group linked to a benzotriazine moiety, which is known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenyl derivatives with 4-oxo-1,2,3-benzotriazine under specific conditions to yield the desired amide. The general method includes:

- Reagents Preparation : Using 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide as a key intermediate.

- Reaction Conditions : Conducting reactions under nitrogen atmosphere with appropriate solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. The compound's mechanism of action may involve inhibition of bacterial DNA synthesis or interference with cell wall synthesis.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Caspase activation |

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in various metabolic pathways:

- Acetylcholinesterase (AChE) : Inhibition studies reveal an IC50 value comparable to standard inhibitors.

- Butyrylcholinesterase (BuChE) : The compound exhibits selective inhibition which may have implications in neurodegenerative disease treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Effects : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.

- Anticancer Efficacy in Vivo : In a xenograft model using human cancer cells, treatment with this compound resulted in tumor regression and improved survival rates compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues of Benzotriazinone-Propanamide Derivatives

2.1.1 Key Structural Features

- Benzotriazinone Core: Present in all analogs, this heterocycle is critical for π-π stacking and hydrogen bonding.

- Propanamide Linker : Provides flexibility and facilitates interactions with target sites.

- Substituent Variations : Differences in the aromatic/heterocyclic groups attached to the amide nitrogen dictate solubility, bioavailability, and target specificity.

2.1.2 Selected Analogs and Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.